molecular formula C8H18N2O B125298 N-Nitrosodiisobutylamine CAS No. 997-95-5

N-Nitrosodiisobutylamine

Cat. No.: B125298
CAS No.: 997-95-5
M. Wt: 158.24 g/mol
InChI Key: XLZCLFRMPCBSDI-UHFFFAOYSA-N
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Description

N-Nitrosodiisobutylamine is a chemical compound with the molecular formula C8H18N2O. It is a member of the nitrosamine family, which are known for their potential carcinogenic properties. This compound is typically found as a light yellow liquid and is used primarily in research settings to study its mutagenic and carcinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosodiisobutylamine can be synthesized through the nitrosation of diisobutylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the same nitrosation process used in laboratory settings. The scale-up of this process would require careful control of reaction conditions to ensure safety and product purity .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosodiisobutylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .

Scientific Research Applications

Mutagenesis Research

NDiBA is extensively used in mutagenesis studies due to its ability to induce genetic mutations through alkylation of DNA bases. This property makes it valuable for understanding the mechanisms of carcinogenesis and the development of cancer therapies.

Mechanism of Action:

  • NDiBA interacts with DNA, leading to the formation of DNA adducts.
  • It disrupts normal DNA replication and transcription processes.
  • The compound activates cellular signaling pathways related to DNA damage response, leading to cell cycle arrest and apoptosis .

Toxicological Studies

Toxicological assessments have demonstrated that NDiBA can cause significant biological effects, including:

  • Induction of oxidative stress and generation of reactive oxygen species (ROS).
  • Hematological changes and potential hemorrhagic effects in animal models .

Toxicity Data:

  • LD50 (hamsters): 5,600 mg/kg .
  • Observed effects include skin irritation and eye damage.

Detection in Food Products

Recent studies have evaluated the presence of NDiBA in food products, particularly processed meats. A method combining ultrasound-assisted extraction with gas chromatography-mass spectrometry (GC-MS) was used to analyze ham samples for various nitrosamines, including NDiBA .

CompoundRetention Time (min)Target Ion (m/z)Qualifier Ion (m/z)
NDiBA13.438443, 57

This study highlighted the importance of monitoring nitrosamines in food due to their potential health risks.

Environmental Impact Studies

NDiBA has been detected as a byproduct in various environmental contexts, such as flue gases from combustion systems. These findings emphasize the need for environmental assessments related to nitrosamines in air emissions .

Regulatory Perspectives

The European Medicines Agency (EMA) has established guidelines regarding the presence of nitrosamines like NDiBA in pharmaceutical products due to their carcinogenic potential. The agency's recommendations focus on reviewing manufacturing processes to mitigate nitrosamine contamination in active pharmaceutical ingredients (APIs) .

Mechanism of Action

N-Nitrosodiisobutylamine functions as a direct-acting alkylating agent. It forms covalent adducts with nucleophilic groups on DNA, RNA, and proteins. This leads to DNA damage by alkylating DNA bases, resulting in the formation of DNA adducts and cross-links. The compound disrupts DNA replication and transcription processes, ultimately causing mutations and cell death. It also activates cellular signaling pathways related to DNA damage and repair, leading to the activation of cell cycle checkpoints and apoptosis. Additionally, it may induce oxidative stress and the generation of reactive oxygen species, contributing to its genotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosodipropylamine
  • N-Nitrosodiisopropylamine

Uniqueness

N-Nitrosodiisobutylamine is unique due to its specific alkyl groups, which influence its reactivity and biological effects. Compared to other nitrosamines, it has distinct physical and chemical properties that make it a valuable compound for studying the mechanisms of nitrosamine-induced carcinogenesis .

Biological Activity

N-Nitrosodiisobutylamine (NdiBA) is a member of the N-nitrosamines, a class of compounds known for their potential carcinogenic effects. This article reviews the biological activity of NdiBA, focusing on its mechanisms of action, genotoxicity, and implications for human health based on diverse research findings.

This compound is synthesized through the reaction of nitrites with secondary amines, particularly diisobutylamine. It is often found in various industrial applications, including rubber and plastic manufacturing. The compound's structure allows it to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Mechanisms of Biological Activity

  • Metabolic Activation :
    • N-nitrosamines, including NdiBA, are primarily activated by cytochrome P450 enzymes (CYPs) in the liver and other tissues. This process involves α-hydroxylation, leading to the formation of highly reactive diazonium ions that can form DNA adducts, which are critical in initiating mutagenesis and carcinogenesis .
  • Genotoxicity :
    • Studies have shown that NdiBA exhibits significant genotoxic effects both in vitro and in vivo. It has been linked to increased levels of DNA strand breaks and mutations in various animal models. Specifically, evidence suggests that NdiBA can induce mutations at the G:C base pairs and cause chromosomal aberrations such as micronuclei formation in bone marrow cells .

Table 1: Summary of Genotoxic Effects Observed in Studies

Study ReferenceModel UsedObserved Effects
MouseIncreased DNA breaks in liver and lungConfirmed genotoxicity
RatMutagenic effects confirmed in transgenic ratsEvidence of carcinogenic potential
Human tissue culturesDNA adduct formationSuggests relevance to human health risks

Notable Research Findings

  • In Vivo Studies : A study conducted on mice demonstrated that exposure to NdiBA resulted in significant DNA damage across multiple organs, including the liver, colon, and lungs. The presence of DNA adducts indicated a direct interaction between NdiBA metabolites and cellular DNA .
  • Epidemiological Evidence : Epidemiological studies have suggested a correlation between dietary intake of nitrosamines (including NdiBA) and increased cancer risk, particularly colorectal cancer. The mutational signature associated with N-nitrosamines has been identified in human colorectal cancer cases, indicating a possible link between exposure and disease development .

Risk Assessment and Regulatory Implications

The European Food Safety Authority (EFSA) has highlighted concerns regarding the presence of N-nitrosamines like NdiBA in food products. Their assessments indicate that dietary exposure could lead to significant health risks due to the compound's carcinogenic nature. Regulatory measures are being considered to limit exposure levels in consumer products .

Properties

IUPAC Name

N,N-bis(2-methylpropyl)nitrous amide
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InChI

InChI=1S/C8H18N2O/c1-7(2)5-10(9-11)6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCLFRMPCBSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
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DSSTOX Substance ID

DTXSID90244219
Record name N-Nitrosodiisobutylamine
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Molecular Weight

158.24 g/mol
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Vapor Pressure

0.04 [mmHg]
Record name N-Nitrosodiisobutylamine
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CAS No.

997-95-5
Record name N-Nitrosodiisobutylamine
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Record name N-Nitrosodiisobutylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Nitrosodiisobutylamine
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Customer
Q & A

Q1: How does the carcinogenic potency of N-nitrosodiisobutylamine compare to similar nitrosamines?

A1: The research indicates that this compound exhibits weak carcinogenic activity compared to structurally similar nitrosamines. In a study with Sprague-Dawley rats, this compound did not show significant carcinogenicity at the doses administered. [] This contrasts with N-nitrosodiethylamine, which was identified as a potent carcinogen in the same study. [] Interestingly, another structurally similar compound, N-nitrosodi-n-propylamine, also demonstrated strong carcinogenicity, albeit slightly weaker than N-nitrosodiethylamine. [] This suggests that even minor structural modifications within the N-nitrosodiethylamine family can significantly impact carcinogenic potency.

Q2: Are there any specific organotropisms associated with this compound?

A2: While this compound was not found to be significantly carcinogenic in the provided study, a related compound, N-nitrosodiisopropylamine, showed a specific organotropism for the nasal turbinates, inducing tumors in these tissues. [] This highlights the potential for structurally similar nitrosamines to target specific organs and emphasizes the importance of understanding the structure-activity relationships within this chemical class.

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